Cas no 1805938-70-8 (3-Bromo-2-fluoro-5-(fluoromethoxy)phenol)

3-Bromo-2-fluoro-5-(fluoromethoxy)phenol is a halogenated phenolic compound featuring both bromo and fluoro substituents, along with a fluoromethoxy group, enhancing its reactivity and utility in synthetic chemistry. Its unique substitution pattern makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for constructing complex aromatic frameworks. The presence of multiple halogens improves electrophilic properties, facilitating selective cross-coupling reactions. The fluoromethoxy group further contributes to metabolic stability in drug design. This compound is suited for applications requiring precise functionalization, offering chemists a versatile building block for developing bioactive molecules. High purity and well-defined structure ensure reproducibility in advanced synthetic workflows.
3-Bromo-2-fluoro-5-(fluoromethoxy)phenol structure
1805938-70-8 structure
商品名:3-Bromo-2-fluoro-5-(fluoromethoxy)phenol
CAS番号:1805938-70-8
MF:C7H5BrF2O2
メガワット:239.014208555222
CID:4976045

3-Bromo-2-fluoro-5-(fluoromethoxy)phenol 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-fluoro-5-(fluoromethoxy)phenol
    • インチ: 1S/C7H5BrF2O2/c8-5-1-4(12-3-9)2-6(11)7(5)10/h1-2,11H,3H2
    • InChIKey: NSMAXJVFOYPMGP-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C=C(C=1)OCF)O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 29.5

3-Bromo-2-fluoro-5-(fluoromethoxy)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013018341-500mg
3-Bromo-2-fluoro-5-(fluoromethoxy)phenol
1805938-70-8 97%
500mg
815.00 USD 2021-06-25
Alichem
A013018341-250mg
3-Bromo-2-fluoro-5-(fluoromethoxy)phenol
1805938-70-8 97%
250mg
499.20 USD 2021-06-25
Alichem
A013018341-1g
3-Bromo-2-fluoro-5-(fluoromethoxy)phenol
1805938-70-8 97%
1g
1,534.70 USD 2021-06-25

3-Bromo-2-fluoro-5-(fluoromethoxy)phenol 関連文献

3-Bromo-2-fluoro-5-(fluoromethoxy)phenolに関する追加情報

Introduction to 3-Bromo-2-fluoro-5-(fluoromethoxy)phenol (CAS No. 1805938-70-8)

3-Bromo-2-fluoro-5-(fluoromethoxy)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 1805938-70-8, is a fluorinated aromatic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple halogen substituents, which often enhance their biological activity and make them valuable scaffolds for drug discovery. The structural features of 3-Bromo-2-fluoro-5-(fluoromethoxy)phenol, including its bromine, fluoro, and fluromethoxy groups, contribute to its unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The significance of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. Fluorine atoms introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of a molecule. Additionally, fluorine substitution can improve metabolic stability, lipophilicity, and oral bioavailability—key factors in the development of effective pharmaceuticals. In recent years, there has been a surge in research focused on harnessing the potential of fluorinated phenols like 3-Bromo-2-fluoro-5-(fluoromethoxy)phenol due to their demonstrated efficacy in various therapeutic areas.

One of the most compelling aspects of 3-Bromo-2-fluoro-5-(fluoromethoxy)phenol is its versatility as a building block in drug design. The presence of both bromine and fluromethoxy groups provides multiple sites for functionalization, allowing chemists to tailor the molecule’s properties for specific biological targets. For instance, bromine can be readily displaced via cross-coupling reactions, enabling the introduction of diverse substituents such as amines or thiols. Meanwhile, the fluromethoxy group can serve as an anchor for further derivatization, facilitating the creation of more complex structures.

Recent studies have highlighted the potential of 3-Bromo-2-fluoro-5-(fluoromethoxy)phenol in the development of novel therapeutic agents. Researchers have demonstrated its utility in synthesizing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The halogenated aromatic core of this compound allows for strong interactions with biological targets, enhancing its binding affinity and selectivity. Moreover, the fluorine atoms contribute to improved pharmacokinetic profiles, making it an attractive candidate for further development.

In addition to its role in kinase inhibition, 3-Bromo-2-fluoro-5-(fluoromethoxy)phenol has shown promise in other therapeutic areas. For example, it has been investigated as a precursor in the synthesis of antimicrobial agents. The structural motifs present in this compound can be modified to target bacterial enzymes or cell wall components, offering new strategies against resistant pathogens. The growing concern over antibiotic resistance has spurred interest in developing novel antimicrobial compounds derived from fluorinated phenols like 3-Bromo-2-fluoro-5-(fluoromethoxy)phenol.

The synthetic pathways involving 3-Bromo-2-fluoro-5-(fluoromethoxy)phenol are also worth exploring. Given its halogenated nature, it can undergo various transformations such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and palladium-catalyzed cross-couplings. These reactions enable the introduction of diverse functional groups at specific positions on the aromatic ring, allowing for fine-tuning of biological activity. The ability to modify this scaffold efficiently makes it a valuable asset in medicinal chemistry libraries.

The impact of fluorine substitution on the pharmacological properties of 3-Bromo-2-fluoro-5-(fluoromethoxy)phenol is another area of active investigation. Fluorine atoms can influence molecular interactions at both macroscopic and microscopic levels. For instance, they can alter solubility profiles, affect metabolic degradation rates, and enhance binding to biological targets. These effects are particularly relevant when designing drugs intended for oral administration or systemic delivery. By leveraging these properties, researchers aim to develop more effective and durable therapeutic agents.

In conclusion,3-Bromo-2-fluoro-5-(fluoromethoxy)phenol (CAS No. 1805938-70-8) represents a fascinating compound with broad applications in medicinal chemistry and drug discovery. Its unique structural features—comprising bromine、fluoro、and fluromethoxy groups—make it a versatile scaffold for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new synthetic methodologies and pharmacological applications,this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

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